molecular formula C22H23NO5S B3580412 3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3580412
M. Wt: 413.5 g/mol
InChI Key: LZCUYVXDSHUVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a dihydropyridine ring, substituted with various functional groups including methoxyphenyl, thiophene, and carboxylate groups. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Various substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a calcium channel blocker, which can be useful in the treatment of cardiovascular diseases.

    Material Science: The unique electronic properties of the thiophene ring make this compound of interest in the development of organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with various biological targets are investigated to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound can reduce the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Nicardipine: A dihydropyridine compound with potent vasodilatory effects.

Uniqueness

3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential applications in material science. Additionally, the methoxyphenyl group may enhance its pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

dimethyl 1-[2-(4-methoxyphenyl)ethyl]-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-26-17-6-4-15(5-7-17)8-10-23-12-18(21(24)27-2)20(16-9-11-29-14-16)19(13-23)22(25)28-3/h4-7,9,11-14,20H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCUYVXDSHUVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C(C(=C2)C(=O)OC)C3=CSC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.